molecular formula C18H19N3OS B1679353 3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole CAS No. 215052-52-1

3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole

Cat. No.: B1679353
CAS No.: 215052-52-1
M. Wt: 325.4 g/mol
InChI Key: SNSMIIQEKVYNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of NNC 11-1314 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

NNC 11-1314 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NNC 11-1314 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptors.

    Biology: The compound is used to investigate the role of mAChRs in various biological processes, including learning, memory, and arousal.

    Medicine: NNC 11-1314 is studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: The compound is used in the development of new drugs targeting mAChRs

Mechanism of Action

NNC 11-1314 exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events. This activation results in various physiological responses, including modulation of neurotransmitter release, changes in ion channel activity, and alterations in gene expression .

Properties

CAS No.

215052-52-1

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole

InChI

InChI=1S/C18H19N3OS/c1-2-5-14(6-3-1)7-4-12-22-18-17(19-23-20-18)16-13-21-10-8-15(16)9-11-21/h1-3,5-6,15-16H,8-13H2

InChI Key

SNSMIIQEKVYNOH-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NNC 11-1314
NNC-11-1314
NNC111314
phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole
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3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole
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3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole
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3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole
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3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole
Reactant of Route 6
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3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole

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